molecular formula C21H25N5O3 B2842055 6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-65-1

6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2842055
CAS No.: 878732-65-1
M. Wt: 395.463
InChI Key: AZZWFMOMULRSQL-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of derivatives related to the compound of interest, with applications in exploring biological activities. For example, derivatives of 7,8-polymethylenehypoxanthines, precursors to various substituted purines, have been synthesized to study antiviral and antihypertensive activities. This indicates a broader interest in purine derivatives for potential therapeutic applications (Nilov et al., 1995).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrate luminescence sensing capabilities for benzaldehyde derivatives. This suggests applications in chemical sensing and materials science, where specific molecular interactions can lead to detectable luminescent signals (Shi et al., 2015).

Synthesis of Imidazole Derivatives

The synthesis of imidazole derivatives, including those related to the compound , has been a subject of chemical research due to their diverse potential applications, ranging from materials science to pharmaceuticals. For example, imidazole-based chelating agents have been studied for their ability to react with cellulose fiber, indicating applications in material modification and sensing technologies (Akagane et al., 1974).

Kinase Inhibition for Therapeutic Applications

Imidazo[4,5-h]isoquinolin-7,9-dione derivatives have been identified as ATP-competitive inhibitors of Lck kinase, a target for drug development. This highlights the role of imidazole derivatives in the development of new therapeutic agents targeting specific enzymes involved in disease processes (Snow et al., 2002).

Host for Anions

Imidazole-containing bisphenol derivatives have been studied for their anion-hosting capabilities, suggesting applications in ion sensing and molecular recognition. This research direction emphasizes the versatility of imidazole derivatives in creating complex molecular architectures with specific functional properties (Nath & Baruah, 2012).

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-12-7-8-13(2)16(11-12)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)9-6-10-27/h7-8,11,27H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWFMOMULRSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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